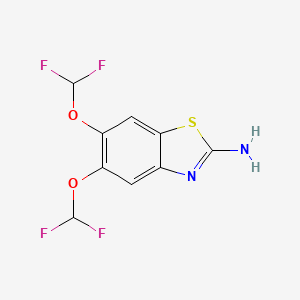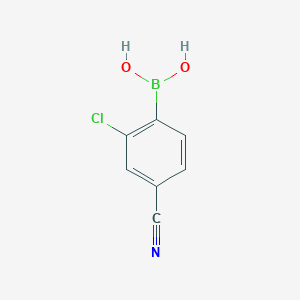
(2-Chloro-4-cyanophenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-Chloro-4-cyanophenyl)boronic acid” is a chemical compound with the molecular formula C7H5BClNO2 . It has a molecular weight of 181.39 and is a solid in physical form . It is typically stored at 4°C .
Molecular Structure Analysis
The InChI code for “(2-Chloro-4-cyanophenyl)boronic acid” isInChI=1S/C7H5BClNO2/c9-7-3-5 (4-10)1-2-6 (7)8 (11)12/h1-3,11-12H . The Canonical SMILES is B (C1=C (C=C (C=C1)C#N)Cl) (O)O . Chemical Reactions Analysis
Boronic acids, including “(2-Chloro-4-cyanophenyl)boronic acid”, can form reversible covalent interactions with amino acid side chains in proteins or diol groups in sugars . This property allows chemists to employ boronic acids as reversible covalent warheads for medicinal and biological applications .Physical And Chemical Properties Analysis
“(2-Chloro-4-cyanophenyl)boronic acid” has a molecular weight of 181.38 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . Its rotatable bond count is 1 . The exact mass and monoisotopic mass are 181.0101863 g/mol . The topological polar surface area is 64.2 Ų .Aplicaciones Científicas De Investigación
Organic Synthesis
2-Chloro-4-cyanophenylboronic acid: is a versatile reagent in organic synthesis. It is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are pivotal for constructing carbon-carbon bonds in the synthesis of complex organic molecules . This compound can be used to introduce chloro and cyano substituents into aromatic rings, enabling the synthesis of a wide range of derivatives with potential pharmacological activities.
Material Science
In material science, this boronic acid derivative can be employed to modify surface properties of materials. It can be used to create self-assembling monolayers on surfaces, which can alter the wettability, adhesion, and other surface characteristics important for material applications .
Drug Discovery
The cyano and boronic acid functional groups present in 2-Chloro-4-cyanophenylboronic acid make it a valuable building block in drug discovery. It can be used to synthesize boron-containing drugs, which have shown promise in treating various diseases, including cancer and bacterial infections .
Catalysis
This compound can act as a ligand for transition metals, forming complexes that are catalysts in organic reactions. Such catalytic systems can be applied in asymmetric synthesis, which is crucial for producing enantiomerically pure substances required in the pharmaceutical industry .
Sensor Development
Boronic acids can form reversible covalent complexes with sugars and other diols. This property is exploited in the development of sensors for glucose and other biologically relevant molecules, which is highly significant for medical diagnostics .
Polymer Chemistry
2-Chloro-4-cyanophenylboronic acid: can be used in the synthesis of polymers with specific functionalities. The boronic acid group can participate in polymerization reactions or be used to modify preformed polymers, leading to materials with novel properties suitable for advanced applications .
Agricultural Chemistry
In agricultural chemistry, boronic acids are explored for their potential use in developing new herbicides and pesticides. The structural versatility provided by 2-Chloro-4-cyanophenylboronic acid could lead to the creation of compounds with specific activity against agricultural pests .
Environmental Science
Lastly, this compound’s ability to bind to various organic molecules can be harnessed in environmental science for the removal of pollutants from water or soil. It could be incorporated into filtration systems or used in remediation processes to capture and neutralize toxic substances .
Mecanismo De Acción
Target of Action
2-Chloro-4-cyanophenylboronic acid, also known as MFCD18392511, is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . The primary targets of this compound are the transition metals, such as palladium, used in these reactions .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, the 2-Chloro-4-cyanophenylboronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group from the boron atom to the palladium atom . This reaction is facilitated by the presence of a base and results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway in which 2-Chloro-4-cyanophenylboronic acid is involved . This reaction is widely applied in organic synthesis for the formation of carbon-carbon bonds . The downstream effects of this reaction include the synthesis of various organic compounds, including biaryl compounds .
Pharmacokinetics
It’s important to note that the compound should be handled with care to prevent exposure and potential toxicity .
Result of Action
The primary result of the action of 2-Chloro-4-cyanophenylboronic acid is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to advancements in fields such as medicinal chemistry and materials science .
Action Environment
The efficacy and stability of 2-Chloro-4-cyanophenylboronic acid in the Suzuki-Miyaura cross-coupling reaction can be influenced by various environmental factors. These include the presence of a suitable base, the choice of solvent, and the temperature of the reaction . Proper storage conditions, such as maintaining the compound at a temperature of 4°C , are also crucial for preserving its reactivity and stability.
Direcciones Futuras
Boronic acids, including “(2-Chloro-4-cyanophenyl)boronic acid”, have shown considerable potential in drug discovery, chemical biology, organic chemistry, and material sciences . The introduction of the boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics . This suggests that further studies with boronic acids in medicinal chemistry could lead to the development of new promising drugs .
Propiedades
IUPAC Name |
(2-chloro-4-cyanophenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BClNO2/c9-7-3-5(4-10)1-2-6(7)8(11)12/h1-3,11-12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCQYLAIRMCGGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C#N)Cl)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80622047 |
Source


|
| Record name | (2-Chloro-4-cyanophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80622047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
677743-50-9 |
Source


|
| Record name | (2-Chloro-4-cyanophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80622047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



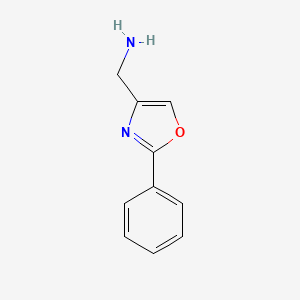
![5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1370687.png)
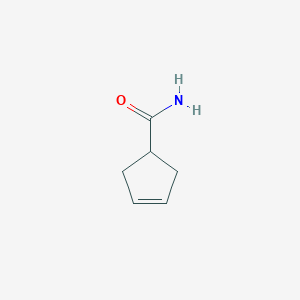
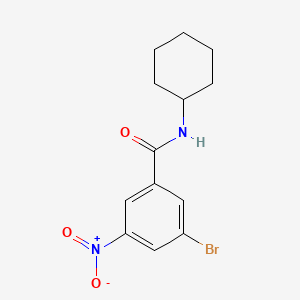

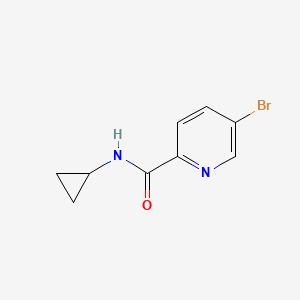
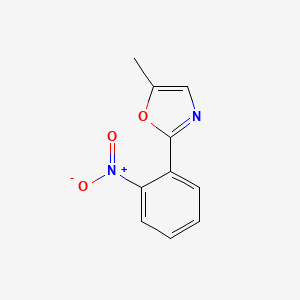

![N-[(4-chlorophenyl)methyl]-1-ethylpiperidin-4-amine](/img/structure/B1370701.png)
![N-[(furan-2-yl)methyl]-2-(4-hydroxypiperidin-1-yl)acetamide](/img/structure/B1370702.png)
![3-[(Difluoromethyl)sulfanyl]aniline](/img/structure/B1370703.png)
